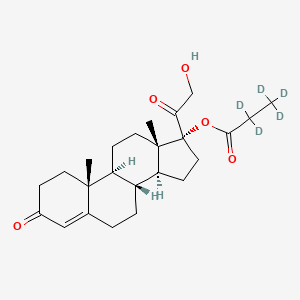

Clascoterone-D5

Description

BenchChem offers high-quality Clascoterone-D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clascoterone-D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H34O5 |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1/i1D3,4D2 |

InChI Key |

GPNHMOZDMYNCPO-RUURBOGHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Clascoterone-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Clascoterone-D5, a deuterated analog of the novel topical anti-androgen, Clascoterone. This document details the synthetic pathway, including the preparation of key deuterated intermediates and the final esterification step. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction to Clascoterone and Its Deuterated Analog

Clascoterone, also known as cortexolone 17α-propionate, is a topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its mechanism of action involves blocking androgen receptors in the skin, thereby reducing sebum production and inflammation. Deuterated analogs of pharmaceutical compounds, such as Clascoterone-D5, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays. The deuterium labels provide a distinct mass signature, allowing for accurate quantification in complex biological matrices.

The chemical name for Clascoterone-D5 is (8R,9S,10R,13S,14S,17R)-17-(2-Hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6,6-d5 propionate. This indicates that the five deuterium atoms are located on the propionate moiety at the 17α position and on the A-ring of the steroid nucleus.

Overall Synthetic Strategy

The synthesis of Clascoterone-D5 can be conceptually divided into three main stages:

-

Synthesis of the Deuterated Steroid Core: Preparation of Cortexolone-d5 (17,21-Dihydroxypregn-4-ene-3,20-dione-2,2,4,6,6-d5).

-

Synthesis of the Deuterated Acylating Agent: Preparation of Propionyl-d5 chloride.

-

Final Esterification: Chemoselective esterification of the 17α-hydroxyl group of Cortexolone-d5 with Propionyl-d5 chloride.

This guide will provide detailed experimental protocols for each of these stages, compiled from available scientific literature and chemical synthesis principles.

Experimental Protocols

Synthesis of Cortexolone-d5 (17,21-Dihydroxypregn-4-ene-3,20-dione-2,2,4,6,6-d5)

The introduction of deuterium atoms onto the A-ring of the cortexolone scaffold can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on a suitable ketosteroid precursor.

Reaction Scheme:

Figure 1: Synthesis of Cortexolone-d5.

Experimental Protocol:

A general protocol for the base-catalyzed deuteration of a ketosteroid is as follows[1]:

-

Preparation: Dissolve Cortexolone in a deuterated solvent such as methanol-d4.

-

Reaction Initiation: Add a catalytic amount of a base, for example, sodium methoxide.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of deuteration.

-

Quenching: Upon completion of the reaction, neutralize the base by adding a deuterated acid, such as DCl in D₂O, at a low temperature.

-

Extraction: Extract the product with a water-immiscible organic solvent. The organic layer should be washed with deuterated water to remove any residual base and salts.

-

Drying and Concentration: Dry the organic layer using an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified using flash column chromatography.

-

Analysis: The final product, Cortexolone-d5, should be characterized, and the deuterium incorporation determined by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Summary of Reaction Conditions for Cortexolone-d5 Synthesis

| Parameter | Condition |

| Starting Material | Cortexolone |

| Solvent | Methanol-d4 |

| Base Catalyst | Sodium methoxide |

| Reaction Temperature | Room Temperature |

| Quenching Agent | DCl in D₂O |

| Purification | Flash column chromatography |

Synthesis of Propionyl-d5 chloride

Propionyl-d5 chloride can be prepared from the corresponding deuterated carboxylic acid, Propionic-d5 acid, which is commercially available. The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of chlorinating agents.

Reaction Scheme:

Figure 2: Synthesis of Propionyl-d5 chloride.

Experimental Protocol:

A general procedure for the preparation of propionyl chloride from propionic acid using phosphorus trichloride is as follows[2][3]:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, place Propionic-d5 acid.

-

Reagent Addition: Slowly add phosphorus trichloride to the flask.

-

Reaction: Heat the reaction mixture at approximately 50°C for several hours. The reaction should be monitored for completion.

-

Work-up: After the reaction is complete, allow the mixture to stand to separate the lower layer of phosphorous acid.

-

Purification: The crude Propionyl-d5 chloride can be purified by distillation, collecting the fraction at the appropriate boiling point (the boiling point of non-deuterated propionyl chloride is approximately 80°C).

Table 2: Summary of Reaction Conditions for Propionyl-d5 chloride Synthesis

| Parameter | Condition |

| Starting Material | Propionic-d5 acid |

| Chlorinating Agent | Phosphorus trichloride |

| Reaction Temperature | ~ 50°C |

| Purification | Distillation |

Chemoselective Synthesis of Clascoterone-D5

The final step in the synthesis is the chemoselective esterification of the 17α-hydroxyl group of Cortexolone-d5 with Propionyl-d5 chloride. For the non-deuterated Clascoterone, a lipase-catalyzed alcoholysis of a 17α,21-diester has been reported to be a highly efficient and selective method[4][5]. A similar enzymatic approach can be adapted for the deuterated analog.

Reaction Scheme:

Figure 3: Synthesis of Clascoterone-D5 via Lipase-Catalyzed Alcoholysis.

Experimental Protocol:

The synthesis of the precursor, Cortexolone-d5 17α,21-dipropionate-d5, would first be required. This can be achieved by reacting Cortexolone-d5 with an excess of Propionyl-d5 chloride. Following the synthesis of the diester, the selective alcoholysis can be performed as follows, based on the protocol for the non-deuterated compound:

-

Reaction Setup: Dissolve Cortexolone-d5 17α,21-dipropionate-d5 in a suitable organic solvent, such as toluene.

-

Reagents: Add a lipase from Candida cylindracea and an alcohol, such as butanol, which acts as the acyl acceptor.

-

Reaction: Stir the mixture at a controlled temperature. The reaction progress should be monitored to ensure selective hydrolysis of the 21-ester.

-

Work-up: Once the reaction is complete, the enzyme can be removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude Clascoterone-D5 can be purified by chromatography.

Table 3: Summary of Reaction Conditions for Clascoterone-D5 Synthesis

| Parameter | Condition |

| Starting Material | Cortexolone-d5 17α,21-dipropionate-d5 |

| Enzyme | Lipase from Candida cylindracea |

| Acyl Acceptor | Butanol |

| Solvent | Toluene |

| Purification | Chromatography |

Data Presentation

Table 4: Summary of Quantitative Data

| Synthesis Step | Starting Material | Product | Reported Yield (non-deuterated) |

| Esterification | Cortexolone 17α,21-dipropionate | Clascoterone | 99% |

| Propionyl Chloride Synthesis | Propionic acid | Propionyl chloride | 95% |

Note: The yields for the deuterated synthesis may vary and would need to be determined experimentally.

Logical Workflow of Clascoterone-D5 Synthesis

The overall workflow for the synthesis of Clascoterone-D5 is depicted in the following diagram.

Figure 4: Overall workflow for the synthesis of Clascoterone-D5.

Conclusion

This technical guide outlines a feasible synthetic pathway for the preparation of Clascoterone-D5. The synthesis relies on the preparation of two key deuterated intermediates, Cortexolone-d5 and Propionyl-d5 chloride, followed by a chemoselective enzymatic esterification. The provided protocols are based on established chemical transformations and can serve as a valuable resource for researchers and scientists in the field of drug development. It is important to note that the specific reaction conditions and yields for the deuterated synthesis may require optimization.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 3. By What Means Can Propionyl Chloride be Prepared? - Nanjing Chemical Material Corp. [njchm.com]

- 4. Clascoterone: Introduction and Synthesis_Chemicalbook [chemicalbook.com]

- 5. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]

The Core Mechanism of Clascoterone-D5: A Technical Guide to its Action as an Androgen Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone, also known as cortexolone 17α-propionate, is a first-in-class topical androgen receptor (AR) inhibitor. Its deuterated isotopologue, Clascoterone-D5, shares the same mechanism of action but possesses altered pharmacokinetic properties due to the kinetic isotope effect, making it a valuable tool in research and potentially for therapeutic use. This technical guide provides an in-depth exploration of the core mechanism of action of Clascoterone as a competitive antagonist of the androgen receptor, detailing the experimental evidence and methodologies that underpin our understanding of its function.

Competitive Antagonism of the Androgen Receptor

The primary mechanism of action of Clascoterone is its ability to competitively bind to the ligand-binding domain (LBD) of the androgen receptor.[1][2][3][4][5] This action prevents the binding of endogenous androgens, such as dihydrotestosterone (DHT), a potent activator of the AR. By occupying the LBD, Clascoterone inhibits the conformational changes in the AR that are necessary for its activation, subsequent dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes. This blockade of AR signaling is the foundational step in its therapeutic effects.

Binding Affinity

In vitro studies have demonstrated that Clascoterone binds to the androgen receptor with high affinity. While a specific dissociation constant (Kd) or inhibition constant (Ki) from publicly available literature is not consistently reported, one study utilizing human prostate cancer LNCaP cells, which endogenously express AR, reported an IC50 value of 50 nM for Clascoterone in inhibiting AR activity. The same study noted an even more potent IC50 of 20 nM for its metabolite, cortexolone-21-propionate.

Table 1: In Vitro Androgen Receptor Inhibition Data

| Compound | Cell Line | Endpoint | Value |

| Clascoterone | LNCaP | IC50 | 50 nM |

| Cortexolone-21-propionate | LNCaP | IC50 | 20 nM |

Inhibition of Androgen-Dependent Gene Transcription

By preventing the binding of androgens to the AR, Clascoterone effectively inhibits the transcription of androgen-responsive genes. This has been experimentally verified using androgen receptor reporter gene assays.

Experimental Protocol: Androgen Receptor Reporter Gene Assay

A common method to assess the antagonistic activity of compounds on the AR involves a reporter gene assay, often conducted in a cell line such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express the AR.

Objective: To quantify the ability of Clascoterone to inhibit DHT-induced androgen receptor activation.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum). The cells are then co-transfected with two plasmids:

-

An expression vector containing the full-length human androgen receptor gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

-

-

Compound Treatment: After transfection, the cells are treated with a constant concentration of DHT to stimulate AR activity. Concurrently, varying concentrations of Clascoterone (or Clascoterone-D5) are added to the culture medium.

-

Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. The light output is directly proportional to the level of AR-mediated gene transcription.

-

Data Analysis: The inhibitory effect of Clascoterone is determined by the reduction in luciferase activity in the presence of DHT. The results are typically plotted as a dose-response curve to calculate the IC50 value, which represents the concentration of Clascoterone required to inhibit 50% of the DHT-induced AR activation.

References

- 1. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Clascoterone: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Clascoterone-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone-D5 is the deuterium-labeled analog of Clascoterone, a novel topical androgen receptor inhibitor. Due to its isotopic labeling, Clascoterone-D5 serves as an invaluable internal standard for the accurate quantification of Clascoterone in biological matrices during pharmacokinetic and metabolic studies. Its chemical structure is identical to Clascoterone, with the exception of five deuterium atoms replacing five hydrogen atoms on the propionate side chain, leading to a higher molecular weight. This technical guide provides a comprehensive overview of the known physical and chemical properties of Clascoterone-D5, alongside relevant experimental protocols and a detailed examination of its mechanism of action.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | (8R,9S,10R,13S,14S,17R)-17-(2-Hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6,6-d5 propionate | N/A |

| Molecular Formula | C₂₄H₂₉D₅O₅ | [1] |

| Molecular Weight | 407.55 g/mol | [1] |

| CAS Number | Not Assigned | [1] |

| Appearance | Solid (assumed, based on Clascoterone) | N/A |

| Melting Point | Not available for Clascoterone-D5. Clascoterone: 126-129 °C | |

| Boiling Point | Not available | N/A |

| Solubility | Not explicitly available for Clascoterone-D5. Clascoterone is soluble in ethanol (~20 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (~20 mg/ml). It is sparingly soluble in aqueous buffers. | N/A |

| Storage | Store in a cool, dry place. Some suppliers recommend refrigeration between 2°C to 8°C. | [1] |

Experimental Protocols

Synthesis and Purification

Detailed, publicly available protocols for the specific synthesis of Clascoterone-D5 are scarce. However, the synthesis of the parent compound, Clascoterone, has been described and involves the selective esterification of cortexolone. One patented method describes a lipase-catalyzed chemoselective alcoholysis of a 17α,21-diester precursor to yield Clascoterone. The synthesis of Clascoterone-D5 would likely follow a similar pathway, utilizing a deuterated propionate source.

Purification of steroids and their deuterated analogs typically involves chromatographic techniques. A general approach for the purification of steroids from a reaction mixture or biological matrix is as follows:

General Purification Protocol for Steroids:

-

Extraction: The crude product is first extracted from the reaction mixture using an appropriate organic solvent.

-

Solid-Phase Extraction (SPE): The extract is then often subjected to solid-phase extraction for initial purification and concentration. For steroids, C8 or C18 cartridges are commonly used. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove polar impurities, and then the steroid is eluted with a stronger organic solvent.

-

Chromatography: Final purification is typically achieved through column chromatography on silica gel or by using high-performance liquid chromatography (HPLC), often in a reversed-phase mode.

-

Crystallization: The purified compound can be further refined by crystallization from a suitable solvent system, such as diisopropyl ether for Clascoterone.

Analytical Methods

Clascoterone-D5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Clascoterone. A representative LC-MS/MS method is detailed below.

Representative LC-MS/MS Protocol for Clascoterone Analysis (using Clascoterone-D5 as internal standard):

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column is typically used for the separation of steroids.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol). A published method for Clascoterone uses a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol, delivered at a flow rate of 0.8 mL/min with a 2-minute gradient.

-

Sample Preparation: Biological samples (e.g., plasma, serum) are prepared by protein precipitation followed by centrifugation. An aliquot of the supernatant is then mixed with a known concentration of the internal standard (Clascoterone-D5) before injection into the LC-MS/MS system.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both Clascoterone and Clascoterone-D5. The instrument is typically operated in positive ionization mode.

-

Quantification: The concentration of Clascoterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Clascoterone and a constant concentration of Clascoterone-D5.

Mechanism of Action

The pharmacological activity of Clascoterone-D5 is identical to that of Clascoterone. Clascoterone is a potent local antagonist of the androgen receptor (AR). In androgen-sensitive tissues like the sebaceous glands, dihydrotestosterone (DHT) binds to the AR, leading to a cascade of events that includes increased sebum production and inflammation, key factors in the pathogenesis of acne vulgaris.

Clascoterone competes with DHT for binding to the androgen receptor. By competitively inhibiting the binding of DHT, Clascoterone blocks the downstream signaling pathways that are activated by androgens. This results in a reduction of sebum production and a decrease in the inflammatory response.

The following diagram illustrates the signaling pathway of androgen action and the inhibitory effect of Clascoterone.

Caption: Mechanism of action of Clascoterone as a competitive inhibitor of the androgen receptor.

Experimental Workflow for Bioanalysis

The use of Clascoterone-D5 as an internal standard is a critical component of the bioanalytical workflow for quantifying Clascoterone in preclinical and clinical studies. The following diagram outlines a typical experimental workflow.

Caption: A typical bioanalytical workflow for the quantification of Clascoterone using Clascoterone-D5.

Conclusion

Clascoterone-D5 is an essential tool for the accurate and reliable quantification of Clascoterone in biological systems. While detailed information on some of its physical properties and specific synthesis protocols are not widely available, its chemical properties and mechanism of action are well-understood based on its relationship to the parent compound. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important analytical standard in the development and study of Clascoterone.

References

The Biological Activity of Deuterated Clascoterone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clascoterone, a novel topical androgen receptor antagonist, has emerged as a significant therapeutic agent for androgen-mediated skin disorders. Its deuterated analogue, clascoterone-d5, is primarily utilized as a reference standard in analytical chemistry. To date, public-domain scientific literature and clinical trial data do not contain specific studies evaluating the independent biological activity, pharmacokinetics, or pharmacodynamics of deuterated clascoterone. This technical guide, therefore, provides a comprehensive overview of the established biological activity of non-deuterated clascoterone, which serves as the foundational knowledge in the field. Furthermore, this document explores the potential, yet unverified, implications of deuteration on the activity of clascoterone, based on the well-established principles of the kinetic isotope effect in medicinal chemistry.

Introduction to Clascoterone

Clascoterone, also known as cortexolone 17α-propionate or by its investigational name CB-03-01, is a potent steroidal antiandrogen.[1][2] It is the first topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[3][4][5] Unlike systemic antiandrogens, clascoterone acts locally on the skin, minimizing systemic side effects. The deuterated form, clascoterone-d5, is a synthetically modified version where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a useful tool for analytical purposes, such as an internal standard in mass spectrometry-based assays.

Mechanism of Action of Clascoterone

Clascoterone exerts its biological effect by competitively antagonizing the androgen receptor (AR) in the skin, particularly within the sebaceous glands and hair follicles.

Key aspects of its mechanism include:

-

Competitive Binding: Clascoterone binds to the androgen receptor with high affinity, effectively blocking the binding of endogenous androgens like dihydrotestosterone (DHT).

-

Inhibition of Downstream Signaling: By preventing androgen binding, clascoterone inhibits the downstream signaling pathways that lead to the transcription of androgen-responsive genes.

-

Reduction of Sebum Production: A primary consequence of this inhibition is the reduction of sebum (lipid) production in sebocytes.

-

Anti-inflammatory Effects: Clascoterone also suppresses the production of pro-inflammatory cytokines that are stimulated by androgens, contributing to its efficacy in inflammatory acne.

Figure 1: Simplified signaling pathway of clascoterone's mechanism of action.

Pharmacokinetics of Clascoterone

Pharmacokinetic studies of topically applied clascoterone have demonstrated minimal systemic absorption, which is a key advantage in reducing systemic side effects.

| Parameter | Value | Reference |

| Route of Administration | Topical | |

| Systemic Absorption | Minimal | |

| Plasma Protein Binding | 84-89% | |

| Metabolism | Rapidly hydrolyzed in the skin to cortexolone (inactive metabolite) | |

| Primary Metabolite | Cortexolone | |

| Systemic Exposure | Low, with plasma concentrations often near or below the lower limit of quantification |

Experimental Protocol: In Vitro Skin Permeation Study

An in vitro skin permeation test (IVPT) is a common method to assess the absorption of topical drugs. A typical protocol involves:

-

Skin Preparation: Human cadaver skin is dermatomed to a uniform thickness.

-

Diffusion Cell Setup: The skin is mounted on a diffusion cell (e.g., Franz diffusion cell) with the dermal side in contact with a receptor fluid.

-

Drug Application: A precise amount of the clascoterone formulation is applied to the epidermal surface.

-

Sampling: At predetermined time points, samples of the receptor fluid are collected.

-

Analysis: The concentration of clascoterone and its metabolites in the receptor fluid is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 2: General workflow for an in vitro skin permeation test (IVPT).

Clinical Efficacy of Clascoterone

Clinical trials have demonstrated the efficacy of 1% clascoterone cream for the treatment of moderate-to-severe acne vulgaris.

| Endpoint | Result | Reference |

| Treatment Success (IGA score of 0 or 1 with a ≥2-grade reduction) | Statistically significant improvement compared to vehicle | |

| Reduction in Inflammatory Lesions | Statistically significant reduction compared to vehicle | |

| Reduction in Non-inflammatory Lesions | Statistically significant reduction compared to vehicle |

The Potential Impact of Deuteration on Clascoterone's Biological Activity

While no specific data exists for the biological activity of deuterated clascoterone, the principles of medicinal chemistry allow for informed hypotheses regarding the potential effects of deuteration. The primary mechanism through which deuteration can alter a drug's properties is the kinetic isotope effect (KIE) .

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step can be slowed down when hydrogen is replaced by deuterium.

Potential implications for clascoterone include:

-

Altered Metabolism: Clascoterone is rapidly metabolized in the skin by esterases. If the deuteration sites on clascoterone-d5 are involved in this metabolic breakdown, the rate of hydrolysis to the inactive metabolite, cortexolone, could be reduced.

-

Increased Half-Life and Exposure: A slower metabolic rate could lead to a longer half-life of the active drug in the skin, potentially increasing local exposure and duration of action.

-

Modified Efficacy and Safety Profile: Increased local exposure could theoretically enhance efficacy but might also alter the local safety profile. However, without experimental data, this remains speculative.

It is crucial to emphasize that these are theoretical considerations. The actual impact of deuteration depends on the specific location of the deuterium atoms and their role in the metabolic pathways of clascoterone.

Figure 3: Logical relationship of potential effects of deuteration on clascoterone.

Conclusion and Future Directions

Clascoterone is a well-characterized topical androgen receptor antagonist with a clear mechanism of action and proven clinical efficacy. Its deuterated analogue, clascoterone-d5, currently serves as an analytical tool. There is a notable absence of research into the biological activity of deuterated clascoterone. Future research, including in vitro metabolism studies and preclinical models, would be necessary to determine if the theoretical advantages of deuteration—such as reduced metabolism and prolonged local activity—translate into a tangible therapeutic benefit. Such studies would be essential to ascertain whether deuterated clascoterone could offer an improved efficacy or dosing profile compared to its non-deuterated counterpart. Until such data becomes available, the biological activity of clascoterone remains the established benchmark.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of Clascoterone 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clascoterone: A Novel Topical Androgen Receptor Inhibitor for the Treatment of Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Clascoterone for In Vitro Androgen Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Clascoterone and its relevance in the context of in vitro androgen receptor (AR) binding assays. It details the mechanism of action, summarizes key quantitative data, and provides a representative experimental protocol for assessing its binding affinity. The role of its deuterated analogue, Clascoterone-D5, is also addressed.

Introduction to Clascoterone and its Mechanism of Action

Clascoterone (cortexolone 17α-propionate) is a novel steroidal antiandrogen that acts as a potent antagonist of the androgen receptor (AR).[1][2][3] It is the first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[2][4] The mechanism of action of Clascoterone involves competitively binding to the AR, thereby inhibiting the downstream signaling cascades initiated by endogenous androgens like dihydrotestosterone (DHT). This blockade of androgen signaling leads to a reduction in sebum production and inflammation, key factors in the pathogenesis of acne. In vitro studies have demonstrated that Clascoterone effectively antagonizes androgen-regulated processes in human primary sebocytes in a dose-dependent manner.

The androgen receptor signaling pathway, and the inhibitory action of Clascoterone, is depicted below.

Quantitative Data: Androgen Receptor Binding Affinity of Clascoterone

The binding affinity of Clascoterone to the androgen receptor has been quantified in in vitro competitive binding assays. The key parameters are the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

| Compound | Parameter | Value | Assay Description | Cell Line | Radioligand | Reference |

| Clascoterone | Ki | 40 nM | Displacement of [3H]methyltrienolone | Human prostate cancer cells | [3H]methyltrienolone | |

| Clascoterone | IC50 | 50 nM | Displacement of [3H]methyltrienolone | Human prostate cancer cells | [3H]methyltrienolone |

The Role of Clascoterone-D5

Clascoterone-D5 is a deuterated form of Clascoterone, meaning that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In pharmaceutical research, deuterated compounds are primarily utilized for two main purposes:

-

To enhance metabolic stability: The replacement of hydrogen with deuterium can strengthen the chemical bonds, making the compound more resistant to metabolic breakdown. This can improve the pharmacokinetic profile of a drug.

-

As internal standards: Due to their similar chemical properties but distinct mass, deuterated compounds are widely used as internal standards in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of the non-deuterated drug in biological samples.

Based on the available scientific literature, Clascoterone-D5 is intended for use in pharmacokinetic studies and as an internal standard in analytical assays, not for direct assessment in in vitro androgen receptor binding assays. The subtle change in mass due to deuteration is not expected to significantly alter the binding affinity to the androgen receptor in a way that would necessitate its use as the primary compound in such assays. Therefore, the experimental protocols provided below are for the non-deuterated Clascoterone.

Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay

Principle

This assay measures the ability of a test compound (Clascoterone) to compete with a radiolabeled androgen (e.g., [3H]methyltrienolone, a synthetic androgen) for binding to the androgen receptor in a cell lysate or with a purified receptor preparation. The amount of radioligand displaced by the test compound is used to determine the test compound's binding affinity, typically expressed as an IC50 value, which can then be used to calculate the Ki.

Materials

-

Androgen Receptor Source: Cytosol from tissues expressing high levels of AR (e.g., rat prostate) or a cell line overexpressing human AR (e.g., LNCaP cells).

-

Radioligand: [3H]methyltrienolone.

-

Test Compound: Clascoterone.

-

Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Experimental Workflow

The general workflow for a competitive androgen receptor binding assay is illustrated below.

Detailed Procedure

-

Preparation of Androgen Receptor Source:

-

If using tissue, homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction (supernatant).

-

If using cells, lyse the cells and prepare the cell lysate.

-

Determine the protein concentration of the receptor preparation.

-

-

Assay Setup:

-

In a 96-well filter plate, add the following to each well:

-

A fixed amount of the androgen receptor preparation.

-

A fixed concentration of [3H]methyltrienolone (typically at a concentration close to its Kd).

-

Varying concentrations of Clascoterone (to create a dose-response curve).

-

-

Include control wells:

-

Total Binding: Contains receptor and radioligand only (no competitor).

-

Non-specific Binding: Contains receptor, radioligand, and a high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT or methyltrienolone) to saturate the receptors.

-

-

-

Incubation:

-

Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate under vacuum.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filters.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of Clascoterone: Specific Binding = Total Binding - Non-specific Binding.

-

Express the data as a percentage of the maximal specific binding.

-

Plot the percentage of specific binding against the logarithm of the Clascoterone concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Clascoterone is a potent androgen receptor antagonist with a well-defined mechanism of action. Its high binding affinity for the AR has been demonstrated in in vitro assays. While its deuterated counterpart, Clascoterone-D5, is a valuable tool for analytical and pharmacokinetic studies, it is the non-deuterated form that is the subject of direct investigation in androgen receptor binding assays. The provided representative protocol offers a framework for researchers to design and conduct such assays to further elucidate the interaction of Clascoterone and other novel compounds with the androgen receptor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Androgen Receptor Inhibitors in the Treatment of Acne Vulgaris: Efficacy and Safety Profiles of Clascoterone 1% Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clascoterone: a new topical anti-androgen for acne management - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Clascoterone-D5 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into the metabolism of Clascoterone-D5, a deuterated analog of the novel topical androgen receptor inhibitor, Clascoterone. This document details the metabolic pathways, experimental protocols for in vitro and in vivo studies, and analytical methodologies for the quantification of Clascoterone and its metabolites. The inclusion of Clascoterone-D5 as an internal standard in analytical methods is a key aspect of ensuring accurate quantification in metabolic research.

Introduction to Clascoterone and its Metabolism

Clascoterone, or cortexolone 17α-propionate, is a first-in-class topical androgen receptor inhibitor.[1] Its mechanism of action involves competing with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors in the skin, thereby reducing sebum production and inflammation associated with acne vulgaris.[1]

Upon topical application, Clascoterone exhibits low systemic absorption.[2] The metabolism of Clascoterone is rapid and occurs locally in the skin as well as in the plasma through hydrolysis by esterases, primarily carboxylesterase.[3] The primary and inactive metabolite of Clascoterone is Cortexolone.[4] Due to its rapid metabolism, systemic antiandrogenic effects are minimized. The instability of Clascoterone in physiological solutions presents a significant challenge for in vitro studies, requiring carefully designed experimental conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of Clascoterone.

Table 1: Pharmacokinetic Parameters of Clascoterone Cream 1% (Twice Daily Application)

| Parameter | Value | Species | Study Type | Reference |

| Cmax (steady state) | 4.4 - 4.6 ng/mL | Human | Phase 2a Clinical Trial | |

| Time to Steady State | 5 days | Human | Phase 2a Clinical Trial | |

| Plasma Protein Binding | 84% - 89% | Human (in vitro) | In Vitro Study | |

| Cortexolone Plasma Concentration | Generally < 0.5 ng/mL (LLOQ) | Human | Phase 2a Clinical Trial |

Table 2: Analytical Method Parameters for Clascoterone and Cortexolone Quantification

| Parameter | Value | Analytical Method | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | LC-MS/MS | |

| Linear Range | 0.5 - 1000 ng/mL | UHPLC-MS/MS | |

| Internal Standard | Clascoterone-D5 | Not specified in detail, but implied |

Experimental Protocols

This section details the methodologies for key experiments in the investigation of Clascoterone metabolism.

In Vitro Metabolism in Human Hepatocytes

-

Objective: To identify the metabolic profile of Clascoterone in the human liver.

-

Methodology:

-

Incubation: Clascoterone (10 µmol/L) is incubated with human cryopreserved hepatocytes.

-

Sample Analysis: The incubation mixture is analyzed at various time points to identify metabolites.

-

Metabolite Identification: Metabolites are identified using techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

-

-

Results: This in vitro system identified Cortexolone as the primary metabolite, along with other unidentified and conjugated metabolites.

In Vitro Skin Permeation and Metabolism (IVPT)

-

Objective: To assess the permeation of Clascoterone through the skin and its simultaneous metabolism.

-

Methodology:

-

Test System: Excised human skin is mounted on diffusion cells, which can be either static (Franz cells) or flow-through systems.

-

Dosing: A finite dose of Clascoterone cream (1%) is applied to the epidermal surface of the skin.

-

Receptor Solution: The receptor chamber of the diffusion cell contains a physiological buffer, often with bovine serum albumin (BSA) to enhance the solubility of the analytes.

-

Sampling: Samples are collected from the receptor solution at various time points.

-

Analysis: The collected samples are analyzed for the presence and quantity of Clascoterone and Cortexolone using a validated LC-MS/MS method. The use of flow-through cells is noted to minimize the degradation of Clascoterone during the experiment.

-

Analytical Quantification using LC-MS/MS

-

Objective: To accurately quantify Clascoterone and its primary metabolite, Cortexolone, in biological matrices.

-

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.

-

Chromatographic Separation: A C18 analytical column is typically used for the separation of Clascoterone and Cortexolone. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile/methanol) with an acid additive (e.g., formic acid).

-

Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity for both Clascoterone and Cortexolone.

-

Internal Standard: Clascoterone-D5 is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the metabolism of Clascoterone.

References

Clascoterone-D5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Novel Topical Androgen Receptor Inhibitor and its Deuterated Analog

Abstract

Clascoterone, a first-in-class topical androgen receptor inhibitor, represents a significant advancement in the dermatological treatment of androgen-mediated skin disorders such as acne vulgaris. Its deuterated analog, Clascoterone-D5, serves as a critical tool for the accurate bioanalytical quantification of the parent compound. This technical guide provides a comprehensive overview of Clascoterone-D5, including its physicochemical properties, and delves into the extensive research on Clascoterone's mechanism of action, clinical efficacy, and the experimental methodologies employed in its evaluation. Detailed signaling pathways, experimental workflows, and tabulated clinical data are presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction to Clascoterone and Clascoterone-D5

Clascoterone (cortexolone 17α-propionate) is a potent antagonist of the androgen receptor (AR)[1][2]. It is approved for the topical treatment of acne vulgaris in patients 12 years of age and older[3][4]. By competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to the AR in the skin, clascoterone addresses key pathogenic factors in acne, including excess sebum production and inflammation[1]. Clascoterone-D5 is a stable, isotopically labeled version of clascoterone, designed for use as an internal standard in mass spectrometry-based bioanalytical methods. This ensures precise and accurate quantification of clascoterone in various biological matrices during preclinical and clinical studies.

Physicochemical Properties of Clascoterone-D5

The key identifiers and molecular properties of Clascoterone-D5 are summarized in the table below. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound, Clascoterone, is provided for reference.

| Property | Value |

| Chemical Name | Clascoterone-d5 |

| Synonyms | Cortexolone 17 alpha-propionate-d5; CB-03-01-d5 |

| Molecular Formula | C₂₄H₂₉D₅O₅ |

| Molecular Weight | 407.55 g/mol |

| CAS Number | Not available (Unlabeled: 19608-29-8) |

Mechanism of Action of Clascoterone

Clascoterone exerts its therapeutic effect by acting as a localized anti-androgen. The mechanism involves the competitive antagonism of androgen receptors in the sebaceous glands and hair follicles.

Signaling Pathway:

-

Androgen Binding: In sebocytes, androgens such as dihydrotestosterone (DHT) bind to cytosolic androgen receptors (AR).

-

Dimerization and Translocation: The DHT-AR complex then dimerizes and moves into the nucleus.

-

Gene Transcription: Within the nucleus, this complex binds to androgen response elements on DNA, initiating the transcription of genes responsible for increased sebum production and the synthesis of pro-inflammatory cytokines.

-

Competitive Inhibition by Clascoterone: When applied topically, clascoterone penetrates the skin and binds to the androgen receptor with high affinity, effectively blocking DHT from binding.

-

Inhibition of Downstream Effects: This competitive inhibition prevents the downstream signaling cascade that leads to the pathological features of acne.

References

Understanding the Isotopic Purity of Clascoterone-D5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity of Clascoterone-D5, a deuterated analog of the novel topical anti-androgen, Clascoterone. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. Here, we delve into the significance of isotopic purity, the analytical methodologies for its determination, and the underlying biochemical pathways of the parent compound.

Clascoterone-D5 serves as a crucial internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification of Clascoterone in biological matrices. The stability and distinct mass difference of the deuterium-labeled compound enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]

The Significance of Isotopic Purity

Isotopic purity is a critical parameter for any isotopically labeled compound used as an internal standard. It refers to the percentage of the compound that contains the desired number of heavy isotopes at the specified positions. High isotopic purity ensures the accuracy and reliability of quantitative bioanalytical methods by minimizing interference from unlabeled or partially labeled species.

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity involves quantifying the distribution of different isotopic forms (isotopologues) of the molecule. While specific batch data for Clascoterone-D5 is typically found on a Certificate of Analysis provided by the supplier, the following table illustrates a representative isotopic distribution for a high-purity batch, as would be determined by high-resolution mass spectrometry.

| Isotopologue | Mass Shift | Relative Abundance (%) |

| D0 (Unlabeled) | M+0 | < 0.1 |

| D1 | M+1 | 0.2 |

| D2 | M+2 | 0.5 |

| D3 | M+3 | 1.0 |

| D4 | M+4 | 5.0 |

| D5 (Fully Labeled) | M+5 | > 93.0 |

Note: This data is representative and may not reflect the exact specifications of a particular batch of Clascoterone-D5.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound.

Methodology:

-

Sample Preparation: A dilute solution of Clascoterone-D5 is prepared in a suitable organic solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. The mass spectrum is acquired over a relevant mass range to include all potential isotopologues.

-

Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (D0 to D5) are measured. The isotopic purity is calculated as the percentage of the D5 isotopologue relative to the sum of all isotopologue intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuteration.

Methodology:

-

Sample Preparation: A solution of Clascoterone-D5 is prepared in a deuterated solvent (e.g., chloroform-d, methanol-d4) suitable for NMR analysis.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: Both ¹H and ²H NMR spectra are acquired. In the ¹H NMR spectrum, the absence or reduction of signals at the sites of deuteration indicates successful labeling. The ²H NMR spectrum will show signals corresponding to the deuterium atoms.

-

Data Analysis: The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different positions.

Clascoterone's Mechanism of Action: A Signaling Pathway Overview

Clascoterone exerts its therapeutic effect by acting as an androgen receptor antagonist.[2][3] It competes with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors in the sebaceous glands and hair follicles.[4] This competitive inhibition blocks the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.

Caption: Clascoterone's competitive inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Isotopic Purity Assessment

The following diagram outlines a typical workflow for the assessment of the isotopic purity of a deuterated compound like Clascoterone-D5.

Caption: A generalized workflow for the synthesis and analysis of Clascoterone-D5.

References

Methodological & Application

Application Note: High-Throughput Analysis of Clascoterone in Human Plasma using Clascoterone-D5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clascoterone is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Accurate and reliable quantification of clascoterone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clascoterone in human plasma, utilizing its deuterated analog, Clascoterone-D5, as an internal standard. The use of a stable isotope-labeled internal standard like Clascoterone-D5 ensures high accuracy and precision by compensating for variability during sample preparation and instrument analysis.[1]

This method employs a simple protein precipitation for sample preparation, followed by a rapid 2-minute chromatographic separation, making it suitable for high-throughput analysis.

Signaling Pathway of Clascoterone

Clascoterone exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR). In the skin, androgens like dihydrotestosterone (DHT) bind to the AR, leading to a cascade of events that contribute to acne pathogenesis, including increased sebum production and inflammation.[2][3] Clascoterone competes with DHT for binding to the AR, thereby inhibiting the downstream signaling pathways that promote these acnegenic processes.[4][5]

Caption: Clascoterone's Mechanism of Action.

Experimental Protocols

Materials and Reagents

-

Clascoterone reference standard

-

Clascoterone-D5 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

-

Ultrapure water

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput processing.

-

Prepare Internal Standard Spiking Solution: Prepare a working solution of Clascoterone-D5 in acetonitrile.

-

Sample Aliquoting: To each well of a 96-well plate, add 50 µL of human plasma sample, calibrator, or quality control (QC) sample.

-

Protein Precipitation: Add 150 µL of the Clascoterone-D5 internal standard spiking solution in acetonitrile to each well.

-

Mixing: Mix thoroughly for 5 minutes on a plate shaker.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Caption: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte |

Note: The optimal MRM transitions (precursor and product ions) and collision energies should be determined by infusing standard solutions of clascoterone and Clascoterone-D5 into the mass spectrometer.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

-

Linearity: The method demonstrated good linearity over a concentration range of 0.5 to 1000 ng/mL for clascoterone in plasma. The coefficient of determination (r²) should be ≥ 0.99.

-

Lower Limit of Quantification (LLOQ): The LLOQ for clascoterone in plasma was established at 0.5 ng/mL.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

-

Recovery: The extraction recovery of clascoterone and Clascoterone-D5 from the biological matrix should be determined.

-

Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard should be evaluated.

-

Stability: The stability of clascoterone in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary

The following tables present representative data for the validation of an LC-MS/MS method for a similar small molecule using a deuterated internal standard. This data is for illustrative purposes, and specific results for clascoterone and Clascoterone-D5 should be generated during method validation.

Table 1: Linearity of Clascoterone Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 0.5 | Value |

| 1 | Value |

| 5 | Value |

| 20 | Value |

| 100 | Value |

| 500 | Value |

| 1000 | Value |

| r² | ≥ 0.99 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | Value | Value | Value | Value |

| Low | 1.5 | Value | Value | Value | Value |

| Medium | 75 | Value | Value | Value | Value |

| High | 750 | Value | Value | Value | Value |

Table 3: Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Clascoterone | Low | Value |

| Medium | Value | |

| High | Value | |

| Clascoterone-D5 | Medium | Value |

Conclusion

This application note provides a framework for a high-throughput, sensitive, and selective LC-MS/MS method for the quantification of clascoterone in human plasma using Clascoterone-D5 as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for routine analysis in a drug development setting. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Clascoterone? [synapse.patsnap.com]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. go.drugbank.com [go.drugbank.com]

Application of Clascoterone-D5 in Dermatological Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] Its deuterated analog, Clascoterone-D5, serves as a critical tool in dermatological research, primarily as an internal standard for the accurate quantification of Clascoterone in biological matrices. This document provides detailed application notes and protocols for the use of Clascoterone-D5 in key dermatological research experiments.

Clascoterone exerts its therapeutic effect by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to androgen receptors in the skin, particularly within sebaceous glands and dermal papilla cells.[2][3] This action leads to a reduction in sebum production and inflammation, two key factors in the pathogenesis of acne.[4] Understanding the pharmacokinetics and pharmacodynamics of Clascoterone is crucial for optimizing its therapeutic use and developing new formulations. The use of a stable isotope-labeled internal standard like Clascoterone-D5 is indispensable for achieving the required accuracy and precision in such studies.

Application Notes

Clascoterone-D5 is a synthetic, deuterated version of Clascoterone. The five deuterium atoms on the propionate side chain give it a distinct mass from the parent compound, allowing for its use in isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to those of Clascoterone, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior are essential for correcting for matrix effects and variations in instrument response, thereby ensuring accurate quantification of Clascoterone.

Primary Applications:

-

Internal Standard in LC-MS/MS Methods: The primary application of Clascoterone-D5 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Clascoterone concentrations in various biological samples, including skin tissue, receptor fluid from in vitro permeation studies, and cell culture media.

-

Pharmacokinetic (PK) Studies: Clascoterone-D5 is essential for in vitro and in vivo PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) of topically applied Clascoterone.

-

Metabolism Studies: It can be used to accurately quantify the formation of Clascoterone metabolites, such as cortexolone, in skin and other tissues.

-

In Vitro Skin Permeation Testing (IVPT): Clascoterone-D5 is used to quantify the amount of Clascoterone that permeates through skin explants in Franz diffusion cell systems.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of Clascoterone and its analysis using Clascoterone-D5.

Table 1: LC-MS/MS Method Parameters for Clascoterone Quantification

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | |

| Linear Range | 0.5 - 1000 ng/mL | |

| Column | C18 UPLC column | |

| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile/methanol | |

| Flow Rate | 0.8 mL/min | |

| Detection | Positive ion mode with multiple reaction monitoring (MRM) | |

| Internal Standard | Clascoterone-D5 |

Table 2: In Vitro Skin Permeation Test (IVPT) Parameters

| Parameter | Value/Condition | Reference |

| Skin Model | Excised human or porcine ear skin | |

| Diffusion Cell | Franz diffusion cell | |

| Receptor Fluid | Phosphate Buffered Saline (PBS), pH 7.4 with a solubilizing agent (e.g., 5% BSA) | |

| Temperature | 32 ± 1°C | |

| Dose | Finite dose application | |

| Sampling Time Points | 0, 1, 2, 4, 6, 8, 12, and 24 hours |

Experimental Protocols

Protocol 1: Quantification of Clascoterone in In Vitro Skin Permeation Samples using LC-MS/MS with Clascoterone-D5

This protocol describes the quantification of Clascoterone in receptor fluid from an in vitro skin permeation test (IVPT) using a Franz diffusion cell setup.

Materials:

-

Clascoterone

-

Clascoterone-D5 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Receptor fluid samples from IVPT

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Clascoterone and Clascoterone-D5 in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of Clascoterone by serial dilution of the stock solution with receptor fluid to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in receptor fluid.

-

-

Sample Preparation:

-

To 100 µL of each standard, QC, and unknown sample, add 10 µL of the Clascoterone-D5 internal standard working solution (e.g., 100 ng/mL).

-

Vortex briefly to mix.

-

Perform a solid-phase extraction (SPE) to clean up the samples. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject a defined volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Use a C18 column and a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in ACN/MeOH).

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for Clascoterone and Clascoterone-D5 in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Clascoterone to Clascoterone-D5 against the concentration of the calibration standards.

-

Determine the concentration of Clascoterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

LC-MS/MS workflow for Clascoterone quantification.

Protocol 2: In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol is for determining the binding affinity of Clascoterone to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Recombinant human androgen receptor (AR) ligand-binding domain (LBD)

-

[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand

-

Clascoterone

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of Clascoterone in assay buffer.

-

Add a fixed concentration of recombinant human AR-LBD to each well.

-

Add a fixed concentration of [³H]-DHT to each well.

-

Include control wells for:

-

Total binding: AR-LBD + [³H]-DHT (no competitor)

-

Non-specific binding: AR-LBD + [³H]-DHT + a high concentration of non-radiolabeled DHT

-

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the contents of each well to a 96-well filter plate.

-

Wash the filter plate multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Add scintillation cocktail to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of Clascoterone.

-

Plot the percentage of specific binding against the logarithm of the Clascoterone concentration.

-

Determine the IC₅₀ value (the concentration of Clascoterone that inhibits 50% of the specific binding of [³H]-DHT) from the resulting sigmoidal curve.

-

Principle of the competitive androgen receptor binding assay.

Protocol 3: In Vitro Sebocyte Culture and Sebum Production Assay

This protocol describes the culture of human sebocytes and the assessment of the effect of Clascoterone on sebum production.

Materials:

-

Primary human sebocytes

-

Sebocyte growth medium

-

Collagen I-coated culture flasks/plates

-

Dihydrotestosterone (DHT)

-

Clascoterone

-

Nile Red stain (for lipid visualization)

-

Lipid extraction solvent (e.g., hexane:isopropanol 3:2)

-

ELISA kits for specific lipid components (e.g., squalene)

Procedure:

-

Sebocyte Culture:

-

Culture primary human sebocytes on collagen I-coated flasks in sebocyte growth medium at 37°C and 5% CO₂.

-

Subculture the cells when they reach 70-80% confluency.

-

-

Treatment:

-

Seed sebocytes into 24-well plates and allow them to adhere and grow.

-

Once the cells reach the desired confluency, treat them with:

-

Vehicle control

-

DHT (to stimulate sebum production)

-

DHT + varying concentrations of Clascoterone

-

-

Incubate for 24-72 hours.

-

-

Quantification of Sebum Production:

-

Nile Red Staining (Qualitative/Semi-quantitative):

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Nile Red solution.

-

Visualize intracellular lipid droplets using fluorescence microscopy.

-

-

Lipid Extraction and Quantification (Quantitative):

-

Wash the cells with PBS.

-

Extract total lipids from the cells using a suitable solvent.

-

Analyze the lipid extract for specific sebum components (e.g., squalene) using a commercially available ELISA kit or by chromatography.

-

-

-

Data Analysis:

-

Compare the amount of lipid produced in the Clascoterone-treated groups to the DHT-stimulated control group to determine the inhibitory effect of Clascoterone on sebum production.

-

Protocol 4: Cytokine Release Assay in Ex Vivo Human Skin Explants

This protocol outlines a method to assess the anti-inflammatory effects of Clascoterone by measuring cytokine release from ex vivo human skin explants.

Materials:

-

Fresh human skin tissue (e.g., from elective surgery)

-

Culture medium (e.g., DMEM with supplements)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Clascoterone

-

ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

Procedure:

-

Skin Explant Preparation:

-

Prepare full-thickness human skin explants (e.g., 8 mm punch biopsies).

-

Place the explants in a 24-well plate containing culture medium.

-

-

Treatment:

-

Treat the skin explants with:

-

Vehicle control

-

Inflammatory stimulus (e.g., LPS)

-

Inflammatory stimulus + varying concentrations of Clascoterone

-

-

Incubate the explants for 24-48 hours at 37°C and 5% CO₂.

-

-

Sample Collection:

-

Collect the culture medium from each well at the end of the incubation period.

-

Centrifuge the medium to remove any cellular debris and collect the supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of pro-inflammatory cytokines in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine concentrations in the Clascoterone-treated groups to the stimulated control group to evaluate the anti-inflammatory activity of Clascoterone.

-

Androgen receptor signaling pathway in sebocytes and the inhibitory action of Clascoterone.

Conclusion

Clascoterone-D5 is an essential tool for the accurate and precise quantification of Clascoterone in dermatological research. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation in pharmacokinetic and in vitro studies. The protocols provided herein offer a framework for investigating the mechanism of action and efficacy of Clascoterone, contributing to a deeper understanding of its therapeutic potential in androgen-mediated skin disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgens/Androgen Receptor in the Management of Skin Diseases [scirp.org]

- 4. texilajournal.com [texilajournal.com]

Application Notes and Protocols for Metabolite Identification of Clascoterone using Clascoterone-D5 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1][2] It acts by competitively binding to androgen receptors in the skin, thereby reducing sebum production and inflammation.[3][4] Understanding the metabolic fate of clascoterone is crucial for comprehensive safety and efficacy assessments in drug development. Clascoterone is known to be rapidly metabolized in the skin and plasma to its primary and inactive metabolite, cortexolone.[3] An intermediate metabolite, cortexolone 21-propionate, has also been identified.

This document provides detailed application notes and protocols for the identification and quantification of clascoterone and its metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Clascoterone-D5 as a stable isotope-labeled internal standard.

Rationale for using Clascoterone-D5

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. Clascoterone-D5, a deuterated analog of clascoterone, is chemically identical to the parent drug but has a distinct mass-to-charge ratio (m/z). This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte during chromatography. The use of Clascoterone-D5 compensates for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of clascoterone and its metabolites.

Metabolic Pathway of Clascoterone

Clascoterone undergoes rapid hydrolysis in biological matrices. The primary metabolic pathway involves the cleavage of the propionate ester group to form cortexolone. Evidence also suggests the formation of an intermediate, cortexolone 21-propionate. While other unidentified metabolites may exist, cortexolone is the main inactive metabolite.

Caption: Metabolic pathway of Clascoterone.

Quantitative Analysis Data

The following table summarizes the pharmacokinetic parameters of clascoterone in adults from a clinical study. These values were obtained using a validated LC-MS/MS method with a deuterated internal standard.

| Analyte | Matrix | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) | LLOQ (ng/mL) | Citation |

| Clascoterone | Plasma | 4.4 - 4.6 | 37.1 ± 22.3 | 0.5 | |

| Cortexolone | Plasma | Below LLOQ | - | 0.5 |

Experimental Protocols

Sample Preparation

a) Plasma Samples

This protocol is adapted from standard methods for steroid extraction from plasma.

-

To 100 µL of human plasma, add 10 µL of Clascoterone-D5 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Skin Tissue Homogenate

This protocol is based on methods for extracting metabolites from skin tissue.

-

Excise a known weight of skin tissue (e.g., 100 mg) and place it in a 2 mL homogenization tube with ceramic beads.

-

Add 500 µL of cold methanol and 10 µL of Clascoterone-D5 internal standard working solution.

-

Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm).